Boc-Met(O)-Oh

Peptide Synthesis Physical Characterization Solid-Phase Chemistry

Using unoxidized Boc-Met-OH or over-oxidized sulfone analogs introduces synthesis failure and off-target biological activity. Boc-Met(O)-OH eliminates this risk as the definitive, pre-oxidized building block for Boc SPPS. - Site-specific incorporation of methionine sulfoxide without post-synthetic oxidation. - ≥98% HPLC purity minimizes side-product formation during chain elongation. - 36-month shelf life at 2-8°C ensures long-term project continuity.

Molecular Formula C10H19NO5S
Molecular Weight 265.33 g/mol
CAS No. 34805-21-5
Cat. No. B558264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Met(O)-Oh
CAS34805-21-5
SynonymsBoc-Met(O)-Oh; 34805-21-5; Boc-L-methioninesulfoxide; PubChem12247; AC1OLQP2; AC1Q4GSA; SCHEMBL2998147; MolPort-003-983-053; CB-905; MFCD00037172; SBB066458; AKOS015852480; AKOS015897539; AM81987; AN-7817; CS14177; DS-2367; MP-2053; AK-49714; KB-48348; AB0020345; AB1002257; FT-0658699; ST24030208; V1190
Molecular FormulaC10H19NO5S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O
InChIInChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m0/s1
InChIKeyFVSDTYGQCVACMH-ISJKBYAMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Met(O)-OH Technical Baseline


Boc-Met(O)-OH (N-α-tert-butoxycarbonyl-L-methionine sulfoxide, CAS 34805-21-5) is a protected amino acid derivative featuring a Boc-protected N-terminus and an oxidized methionine sulfoxide side chain. The compound has a molecular formula of C10H19NO5S and a molecular weight of 265.33 g/mol . It is primarily utilized as a standard building block for introducing methionine sulfoxide residues via Boc solid-phase peptide synthesis (Boc SPPS) . Commercially, the compound is available as a white to slightly yellow powder with typical purity specifications of ≥98% by TLC or HPLC . The sulfoxide moiety confers distinct physicochemical properties relative to the unoxidized Boc-Met-OH analog, including altered solubility profiles and oxidative stability, which are critical considerations for peptide synthesis workflows and biomolecule design .

Boc-Met(O)-OH Substitution Risks


The oxidation state of the methionine sulfur atom fundamentally alters the physicochemical and biochemical properties of the amino acid derivative, rendering the sulfoxide form non-interchangeable with the unoxidized thioether (Boc-Met-OH) or the fully oxidized sulfone (Boc-Met(O2)-OH). Boc-Met(O)-OH exhibits a sulfoxide functional group that increases polarity and alters solubility in organic solvents relative to Boc-Met-OH, which can affect coupling efficiency in SPPS . The sulfoxide moiety is also the biologically relevant oxidation product of methionine residues in proteins under oxidative stress conditions, making Boc-Met(O)-OH the appropriate building block for synthesizing peptides that model oxidatively damaged proteins or probe methionine sulfoxide reductase activity . Substituting Boc-Met-OH would produce an unoxidized peptide that fails to recapitulate the conformational and functional consequences of methionine oxidation. Conversely, the sulfone analog Boc-Met(O2)-OH represents an over-oxidized state that does not occur physiologically and may exhibit different reactivity and stability profiles . Selection of the incorrect oxidation-state analog introduces procurement risk including synthesis failure, off-target biological activity, and wasted resources in downstream applications.

Boc-Met(O)-OH Differentiation Evidence


Melting Point Comparison

Boc-Met(O)-OH exhibits a substantially higher melting point range (116-119 °C) compared to the unoxidized analog Boc-Met-OH (47-50 °C), reflecting the increased intermolecular interactions conferred by the polar sulfoxide group . This 69 °C differential in melting point has practical implications for storage stability and handling during solid-phase peptide synthesis workflows where thermal stability may affect resin loading and coupling efficiency.

Peptide Synthesis Physical Characterization Solid-Phase Chemistry

Optical Rotation Comparison

Boc-Met(O)-OH exhibits a positive specific rotation of α²⁵/D = +6.5° to +9.5° (c=1 in methanol), whereas the unoxidized Boc-Met-OH analog shows a negative rotation of α²⁰/D = -22° (c=1 in methanol) . This sign inversion and magnitude difference provide a definitive analytical signature for distinguishing the sulfoxide from the thioether derivative, enabling unambiguous identity verification in quality control workflows.

Chiral Purity Stereochemical Analysis Quality Control

Purity Specification: HPLC vs. TLC

Commercially available Boc-Met(O)-OH is offered under multiple purity specifications that directly impact procurement decisions. Chem-Impex provides material at ≥98% purity by HPLC , while Merck/Novabiochem® specifies ≥98% purity by TLC . Watanabe Chemical offers an additional enantiomeric purity specification with enantiomer ≤0.5% by HPLC [1]. Capot Chemical provides material at 98% minimum purity by HPLC with moisture content ≤0.5% maximum [2]. BOC Sciences offers ≥99% purity by HPLC . These divergent analytical methods and specification thresholds are not equivalent; HPLC provides superior resolution for detecting closely related impurities including the unoxidized Boc-Met-OH starting material and the over-oxidized Boc-Met(O2)-OH sulfone byproduct, which TLC may not adequately resolve.

Purity Analysis Vendor Selection Procurement Specification

Oxidative Stability Comparison

Boc-Met(O)-OH contains a sulfoxide functional group that is already in an oxidized state, rendering it resistant to further oxidation under ambient conditions that would readily convert the thioether sulfur of Boc-Met-OH to a sulfoxide or sulfone . This intrinsic oxidative stability is a class-level property of sulfoxide-containing methionine derivatives compared to their thioether counterparts. Long-term storage data from vendor specifications indicate that Boc-Met(O)-OH powder remains stable for up to 36 months when stored sealed at 2-8 °C [1]. In solution, the compound demonstrates stability for approximately 30 days when stored in aliquots at -20 °C [1].

Oxidative Stability Peptide Storage Reagent Longevity

Boc-Met(O)-OH Validated Applications


Oxidized Peptide Synthesis for Aging Studies

Boc-Met(O)-OH serves as the definitive building block for incorporating methionine sulfoxide residues into synthetic peptides that model oxidatively damaged proteins. Methionine sulfoxide is a well-established biomarker of oxidative stress and protein aging; peptides containing this residue are used to study methionine sulfoxide reductase (Msr) enzyme activity, protein conformational changes upon oxidation, and the role of methionine oxidation in age-related diseases and neurodegenerative conditions. The compound enables direct, site-specific incorporation of the oxidized residue without requiring post-synthetic oxidation, which can be non-selective and damage other residues . The 36-month powder storage stability at 2-8 °C supports long-term project continuity in academic and industrial settings [1].

Boc SPPS of Sulfoxide-Containing Peptides

In Boc solid-phase peptide synthesis, Boc-Met(O)-OH is the standard building block for introducing methionine sulfoxide residues . The Boc protecting group is compatible with standard SPPS deprotection conditions using trifluoroacetic acid (TFA), while the pre-oxidized sulfoxide side chain eliminates the need for post-synthetic oxidation steps that risk peptide cleavage, side reactions, or incomplete conversion. The compound's positive optical rotation (+6.5° to +9.5° in methanol) provides a quality control checkpoint to verify stereochemical integrity before coupling [1]. The ≥98% purity specification (TLC or HPLC depending on vendor) ensures minimal side-product formation during chain elongation .

Chemical Probes for Oxidative Stress

Boc-Met(O)-OH is utilized as a precursor for synthesizing chemical probes that interrogate cellular oxidative stress pathways and methionine-centered redox signaling. The sulfoxide group serves as a stable, pre-oxidized methionine analog that can be incorporated into peptide-based probes to study interactions with methionine sulfoxide reductases or to quantify oxidative damage repair mechanisms . The distinct melting point (116-119 °C) and optical rotation provide analytical markers that distinguish the probe precursor from unoxidized analogs, ensuring experimental reproducibility across research groups and institutions [1].

Methionine Oxidation Analytical Standard

In the pharmaceutical industry, methionine oxidation is a critical degradation pathway for peptide and protein therapeutics that can affect potency, immunogenicity, and shelf life. Boc-Met(O)-OH serves as a reference standard and synthetic precursor for preparing methionine sulfoxide-containing peptide fragments used in forced degradation studies and analytical method development . HPLC purity specifications of ≥98-99% (from vendors such as BOC Sciences and Chem-Impex) support its use as a calibration standard in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying oxidation levels in therapeutic peptides [1]. The availability of enantiomeric purity specifications (enantiomer ≤0.5%) from vendors like Watanabe Chemical enables precise stereochemical control for regulatory-compliant analytical workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Met(O)-Oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.